molecular formula C7H5Cl2NO3 B3071292 1,2-Dichloro-4-methoxy-5-nitrobenzene CAS No. 100948-84-3

1,2-Dichloro-4-methoxy-5-nitrobenzene

Cat. No.: B3071292
CAS No.: 100948-84-3
M. Wt: 222.02 g/mol
InChI Key: QFQSBAMTGUKFKS-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methoxy-5-nitrobenzene is a chemical reagent intended for research use only, strictly within laboratory settings. It is not for diagnostic or therapeutic use. Compounds with nitro and halogen substituents on a benzene ring, such as this, are of significant interest in biochemical and toxicological research. They are frequently investigated as substrates for metabolic pathways involving glutathione S-transferases (GSTs) and the mercapturate pathway . Through this pathway, such compounds can be biotransformed into reactive intermediates. A key area of investigation involves the enzyme cysteine S-conjugate β-lyase, which catalyzes the bioactivation of certain halogenated conjugates, leading to the formation of reactive thiols . These reactive species are studied for their mechanisms of cytotoxicity, particularly their effects on renal proximal tubules, and for their potential to induce mutagenicity in model systems . Researchers utilize this and related nitroaromatic compounds to elucidate critical mechanisms of xenobiotic bioactivation, cellular stress responses, and repair processes, contributing to the broader understanding of chemical toxicity and the development of relevant biomarkers . The presence of both chlorine and nitro groups on the benzene ring makes this compound a valuable synthetic intermediate for further chemical derivatization in medicinal chemistry and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQSBAMTGUKFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285453
Record name 1,2-Dichloro-4-methoxy-5-nitrobenzene
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Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100948-84-3
Record name 1,2-Dichloro-4-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100948-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-methoxy-5-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID001285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Dichloro 4 Methoxy 5 Nitrobenzene and Analogues

Established Synthetic Routes to the Core Structure

The construction of the 1,2-dichloro-4-methoxy-5-nitrobenzene core structure is typically achieved through a multi-step process that includes nitration of a polychlorinated benzene (B151609) precursor, followed by the introduction of a methoxy (B1213986) group via nucleophilic substitution. The synthesis of the precursors themselves often involves specific halogenation procedures.

The introduction of a nitro group onto a polychlorinated benzene ring is a key step in the synthesis of the target molecule. The starting material for this process is often 1,2-dichlorobenzene (B45396). The nitration of 1,2-dichlorobenzene typically yields a mixture of isomers, primarily 3,4-dichloronitrobenzene (B32671) and 2,3-dichloronitrobenzene. tandfonline.com The directing effects of the two chlorine atoms, which are ortho, para-directing but deactivating, influence the position of the incoming nitro group.

Conventional nitration is often carried out using a mixture of nitric acid and sulfuric acid. google.com However, alternative methods have been developed to improve selectivity and efficiency. The use of a solid acid catalyst, such as mesoporous titanium dioxide supported SO₄²⁻/ZrO₂, has been shown to significantly improve the selectivity towards 3,4-dichloronitrobenzene. tandfonline.com Another approach involves the use of phase transfer catalysts, which can enhance the reaction rate and allow for the use of lower acid concentrations. google.com

Catalyst/ReagentKey AdvantagesReference
Mixed Acid (HNO₃/H₂SO₄) Conventional and widely used method. google.com
Solid Acid Catalyst (SZT-0.15) High selectivity for 3,4-dichloronitrobenzene and catalyst is reusable. tandfonline.com
Phase Transfer Catalyst Increased reaction rate and reduced acid concentration. google.com

The methoxy group is typically introduced onto the dichloronitrobenzene intermediate through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻), displaces a halogen atom on the aromatic ring. quizlet.comquizlet.com For this reaction to proceed efficiently, the aromatic ring must be activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (a chlorine atom in this case). quizlet.com

In the synthesis of this compound, the starting material is 1,2-dichloro-4-nitrobenzene. The nitro group at position 4 activates the chlorine atom at position 1 (para) for nucleophilic attack by the methoxide ion. The reaction is typically carried out using sodium methoxide in a suitable solvent. quizlet.comquizlet.com The resonance-stabilized intermediate, known as a Meisenheimer complex, facilitates the displacement of the chloride ion. quizlet.com

ReactantReagentReaction TypeKey FeatureReference
1,2-Dichloro-4-nitrobenzene Sodium MethoxideNucleophilic Aromatic Substitution (SNAr)The nitro group activates the para-chloro position for substitution. quizlet.comquizlet.com
p-Nitrochlorobenzene Sodium MethoxideNucleophilic Aromatic Substitution (SNAr)A model reaction demonstrating the activation by a nitro group. doubtnut.com

The synthesis of the polychlorinated benzene precursors often begins with the halogenation of a simpler aromatic compound. For instance, the starting material 1,2-dichlorobenzene can be produced by the chlorination of benzene in the presence of a Lewis acid catalyst.

Alternatively, if the synthesis strategy involves introducing the methoxy group at an earlier stage, halogenation of anisole (B1667542) (methoxybenzene) can be employed. The methoxy group is an activating and ortho, para-directing group for electrophilic aromatic substitution. brainly.invedantu.com Therefore, the bromination of anisole with bromine in a solvent like ethanoic acid proceeds readily to yield a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. vedantu.comyoutube.com Further halogenation or subsequent nitration of these intermediates can then be carried out to build the desired substitution pattern.

Investigation of Regioselectivity and Isomeric Control in Synthetic Transformations

The precise arrangement of the functional groups in this compound is a direct result of the regioselectivity of the synthetic steps. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of incoming groups.

During the nitration of 1,2-dichlorobenzene, the two chlorine atoms direct the incoming nitro group to the positions ortho and para to them. This leads to the formation of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene. The relative amounts of these isomers can be influenced by the reaction conditions and the catalyst used. tandfonline.comgoogle.com

In the subsequent nucleophilic aromatic substitution to introduce the methoxy group, the regioselectivity is governed by the powerful electron-withdrawing nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. quizlet.com In the case of 1,2-dichloro-4-nitrobenzene, the chlorine atom at the 1-position is para to the nitro group, making it highly susceptible to substitution by the methoxide ion. The chlorine atom at the 2-position, which is meta to the nitro group, is not activated and thus does not react. stackexchange.com This high degree of regioselectivity ensures the formation of the desired 1-methoxy-2-chloro-4-nitrobenzene intermediate, which upon further reaction would lead to the target molecule. Theoretical studies, such as DFT analysis, have been used to understand and predict the regioselectivity in the nitration of substituted benzenes. nih.govnih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Efficiency

Significant research has been dedicated to optimizing the synthetic routes to dichloronitrobenzene derivatives to improve efficiency, yield, and environmental friendliness. For the nitration of 1,2-dichlorobenzene, the use of solid acid catalysts like SZT-0.15 has been shown to not only improve selectivity but also allow for the catalyst to be recycled and reused multiple times, making the process more sustainable. tandfonline.com Optimization of reaction parameters such as the molar ratio of reactants, reaction temperature, and catalyst loading are crucial for achieving high conversion rates and product selectivity. tandfonline.com

The use of phase transfer catalysts in the nitration of p-dichlorobenzene has been shown to increase the mass transfer rate between the organic and aqueous phases, leading to a faster reaction and the ability to use less concentrated acids. google.com Furthermore, the development of continuous-flow nitration processes in microreactors offers advantages in terms of safety, heat management, and scalability compared to traditional batch processes. beilstein-journals.orgdntb.gov.ua For the nucleophilic aromatic substitution step, optimizing the reaction time and temperature is important to ensure complete reaction and minimize the formation of byproducts.

Advanced Techniques for Purification and Isolation of Synthetic Products

The final stage of the synthesis involves the purification and isolation of the desired product, this compound, from the reaction mixture, which may contain unreacted starting materials, isomers, and other byproducts. Traditional purification methods include recrystallization and distillation. chemicalbook.com

For the separation of closely related isomers, more advanced techniques are often necessary. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of organic compounds based on their differential partitioning between a stationary and a mobile phase. numberanalytics.com Another advanced separation technique is high-speed counter-current chromatography (HSCCC), which has been successfully used for the separation of isomers from complex mixtures. nih.gov These chromatographic methods offer high resolution and are essential for obtaining the final product in high purity. Additionally, techniques like vacuum filtration are commonly employed to isolate solid products after crystallization.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 4 Methoxy 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this molecule, largely due to the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. mdpi.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

The two chlorine atoms on the ring are potential leaving groups in SNAr reactions. However, their reactivity is not equivalent. The position of substitution is dictated by the activating effect of the nitro group. The chlorine atom at the C-2 position is para to the nitro group, while the chlorine at the C-1 position is meta to it.

Due to the powerful activating effect of an electron-withdrawing group at the ortho or para positions, nucleophilic attack preferentially occurs at the carbon atom bearing the chlorine that is para to the nitro group (C-2). echemi.comstackexchange.combrainly.com Attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization. youtube.com In contrast, attack at the C-1 position, which is meta to the nitro group, does not allow for this direct delocalization, resulting in a higher energy, less stable intermediate. youtube.com Consequently, substitution of the chlorine at C-1 is significantly less favorable.

A variety of nucleophiles can displace the C-2 chlorine. For instance, reactions with alkoxides, such as sodium methoxide (B1231860), or with primary and secondary amines, proceed with high regioselectivity to yield the corresponding substituted products. chegg.comchegg.comresearchgate.net

Table 1: Regioselective SNAr Reactions with Nucleophiles

Nucleophile (Nu) Reagents Product Position of Substitution
Methoxide NaOCH₃ / CH₃OH 1-Chloro-2,4-dimethoxy-5-nitrobenzene C-2
Primary Amine (R-NH₂) R-NH₂ N-Alkyl-2-chloro-4-methoxy-5-nitroaniline C-2

While chlorine is a good leaving group in SNAr reactions, the methoxy (B1213986) group is generally a poor leaving group. Although instances exist where alkoxy groups are displaced in highly activated systems, particularly in heterocyclic chemistry, the displacement of a chlorine atom is kinetically and thermodynamically favored in this substrate under typical SNAr conditions. chemrxiv.org The C-Cl bond is weaker than the C-O bond of the methoxy group, and the chloride ion is a more stable leaving group than the methoxide anion. Therefore, nucleophilic attack at the methoxy-substituted position (C-4) is not a significant competing pathway.

The nitro group is the key to the SNAr reactivity of 1,2-dichloro-4-methoxy-5-nitrobenzene. Electron-withdrawing groups activate aromatic rings toward nucleophilic attack by reducing the electron density of the ring, making it more electrophilic. youtube.comyoutube.com The nitro group exerts a powerful electron-withdrawing effect through both induction and resonance.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. libretexts.org The substituents on this compound present competing directing effects:

Methoxy group (-OCH₃): A strongly activating, ortho- and para-directing group due to its ability to donate electron density via resonance. msu.edu

Chlorine atoms (-Cl): Deactivating groups due to their inductive electron withdrawal, but are ortho- and para-directing because of resonance donation from their lone pairs. libretexts.org

Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its powerful inductive and resonance electron withdrawal. masterorganicchemistry.comyoutube.com

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. In this case, the methoxy group is the strongest activating group. msu.edu It directs incoming electrophiles to its ortho and para positions. The para position to the methoxy group is already occupied by the C-1 chlorine atom. The two ortho positions are C-3 and C-5. The C-5 position is occupied by the nitro group. Therefore, the most probable site for electrophilic attack is the C-3 position, which is ortho to the activating methoxy group and not sterically hindered by adjacent large groups. The strong deactivating nature of the nitro and chloro groups means that forcing conditions may be required for EAS reactions to proceed. msu.edu

Reduction Chemistry of the Nitro Functionality to Amine Derivatives

The nitro group is readily reduced to an amine (amino) group, a common and synthetically useful transformation. wikipedia.org This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. The product of this reduction is 4,5-dichloro-2-methoxyaniline.

A variety of reducing agents can accomplish this transformation effectively. The choice of reagent can depend on the presence of other functional groups in the molecule.

Table 2: Common Reagents for Nitro Group Reduction

Reducing Agent Typical Conditions
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂)
Metal in Acid Iron (Fe) or Tin (Sn) in acidic media (e.g., HCl)
Sodium Hydrosulfite Na₂S₂O₄ in a basic aqueous solution

These methods are generally chemoselective for the nitro group, leaving the chloro and methoxy substituents intact. scispace.com

Transformations Involving the Methoxy Group

The methoxy group can undergo specific transformations, most notably ether cleavage (demethylation) to yield a phenol. This reaction involves breaking the aryl C-O bond or the methyl C-O bond. Cleavage of the methyl C-O bond is more common and is typically achieved using strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, often at elevated temperatures. This transformation would convert this compound into 3,4-dichloro-6-nitrophenol, providing a route to another class of functionalized aromatic compounds.

Comparative Studies of Reactivity with Related Dichloronitrobenzene and Methoxybenzene Derivatives

The reactivity of this compound is best understood through comparison with structurally similar molecules. These comparisons illuminate the electronic and steric effects of the methoxy and nitro substituents on the rate and regioselectivity of nucleophilic attack.

In nucleophilic aromatic substitution, the rate of reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), are known to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). Conversely, electron-donating groups, like the methoxy group (-OCH₃), generally deactivate the ring for this type of reaction.

However, the position of the methoxy group relative to the chlorine atoms and the nitro group is crucial. In this compound, the methoxy group is ortho to one chlorine atom and meta to the other, while also being ortho to the nitro group. The strong electron-withdrawing nitro group, positioned para to one of the chlorine atoms, is the primary activating group for nucleophilic substitution at that position. The chlorine atom at the C-1 position (para to the nitro group) is expected to be more susceptible to substitution than the chlorine at the C-2 position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the attack occurs at the para position, providing significant stabilization. stackexchange.comechemi.com

In a study on the reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide, the substitution of the chlorine atom para to the nitro group is the favored pathway. chegg.comchegg.com This highlights the powerful directing effect of the nitro group in S NAr reactions.

Now, considering derivatives with additional activating groups, such as 1,2-dichloro-4,5-dinitrobenzene (B1583372) , the reactivity towards nucleophiles is significantly enhanced. The presence of a second nitro group further withdraws electron density from the ring, making it highly electrophilic. In the reaction of 1,2-dichloro-4,5-dinitrobenzene with aqueous hydroxide (B78521), the displacement of a nitro group is observed, which is an unusual outcome as nitro groups are generally poor leaving groups compared to halogens. scielo.brresearchgate.net This underscores the extreme activation of the ring by two nitro groups.

When comparing this compound with simple methoxybenzene derivatives , the influence of the chloro and nitro substituents becomes evident. Methoxybenzene itself is generally unreactive towards nucleophilic aromatic substitution. The presence of the two chlorine atoms and, more importantly, the strongly activating nitro group in this compound renders the molecule susceptible to this type of reaction, a reactivity not observed in simple methoxybenzenes.

The following interactive table summarizes the expected relative reactivity of this compound and related compounds towards a generic nucleophile in an S NAr reaction, based on the electronic effects of their substituents.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of the reactivity of this compound can be achieved through kinetic and thermodynamic analysis of its reaction pathways. While specific experimental data for this compound is scarce in the literature, valuable insights can be drawn from studies on closely related molecules.

Kinetic studies of S NAr reactions typically involve measuring the rate constants (k) at various temperatures to determine the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide information about the energy barrier of the reaction and the organization of the transition state.

For instance, a kinetic study of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines has been reported. researchgate.net Although this molecule has a different substitution pattern and an ester group, the data provides a framework for understanding the kinetics of similar reactions. In that study, second-order rate constants were determined, and the thermodynamic parameters were calculated. The reactions were found to be highly dependent on the nature of the solvent and the nucleophile. researchgate.net

The general mechanism for S NAr reactions proceeds through a two-step addition-elimination pathway involving a high-energy Meisenheimer complex intermediate. The first step, the formation of this intermediate, is usually the rate-determining step.

For this compound, the reaction with a nucleophile (Nu⁻) would proceed as follows:

Step 1 (Rate-determining): Nucleophilic attack at the carbon bearing a chlorine atom (preferentially the one para to the nitro group) to form a resonance-stabilized Meisenheimer complex.

Step 2 (Fast): Elimination of the chloride ion to restore the aromaticity of the ring.

The reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions has been studied, and rate and equilibrium constants for the formation of Meisenheimer complexes have been estimated. scielo.brresearchgate.net This study provides a glimpse into the thermodynamics of intermediate formation in a highly activated system.

The following interactive table presents hypothetical kinetic and thermodynamic data for the nucleophilic substitution of various dichloronitrobenzene derivatives. This data is illustrative and based on the expected trends from the principles of physical organic chemistry and data from related compounds. The purpose is to demonstrate how substituent changes would likely affect these parameters.

The negative entropy of activation is characteristic of bimolecular reactions where two species come together to form a more ordered transition state. The activation energy and enthalpy of activation are expected to be lowest for the most reactive compound (1,2-dichloro-4,5-dinitrobenzene) due to the extensive stabilization of the Meisenheimer complex by the two nitro groups. The presence of the deactivating methoxy group in this compound would likely lead to a higher activation energy compared to its non-methoxylated analog.

Further experimental studies are necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound and to fully elucidate the intricate balance of substituent effects on its chemical reactivity.

Computational and Theoretical Studies on 1,2 Dichloro 4 Methoxy 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic States

No published studies were identified that specifically detail Density Functional Theory (DFT) calculations to optimize the molecular structure or determine the electronic states of 1,2-Dichloro-4-methoxy-5-nitrobenzene. Such studies would typically involve using a functional (e.g., B3LYP) and a basis set to calculate parameters like bond lengths, bond angles, and dihedral angles, which could then be compared with experimental data if available.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Distribution Studies

There are no specific findings in the searched literature regarding the Frontier Molecular Orbital (HOMO/LUMO) analysis or charge distribution for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO (Highest Occupied Molecular Orbital) energy indicating its ability to donate electrons and the LUMO (Lowest Unoccupied Molecular Orbital) energy indicating its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Prediction of Reactive Sites and Mechanistic Insights via Quantum Chemical Parameters

Information on the prediction of reactive sites and mechanistic insights for this compound through quantum chemical parameters is not available in the public domain. Such investigations would typically use calculated parameters like Fukui functions or molecular electrostatic potential (MEP) maps to predict where the molecule is most susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Intramolecular Interactions

No specific conformational analysis or studies on the intramolecular interactions of this compound have been reported in the reviewed literature. A conformational analysis would explore the different spatial arrangements of the atoms in the molecule and their relative energies, while the study of intramolecular interactions would identify non-covalent interactions within the molecule that influence its structure and stability.

Advanced Analytical and Spectroscopic Characterization in Research on 1,2 Dichloro 4 Methoxy 5 Nitrobenzene

Vibrational Spectroscopy for Comprehensive Structural Elucidation (FTIR, Raman)

In the study of substituted nitrobenzenes, FTIR and Raman spectroscopy provide complementary information. The analysis of a structurally similar compound, 1,2-dichloro-4-fluoro-5-nitrobenzene, offers insights into the expected vibrational modes for 1,2-dichloro-4-methoxy-5-nitrobenzene. jconsortium.com The key vibrational signatures for this class of compounds include:

Nitro Group Vibrations: Aromatic nitro compounds consistently exhibit strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. jconsortium.com For this compound, these are expected in the regions of 1570–1485 cm⁻¹ (asymmetric) and 1370–1320 cm⁻¹ (symmetric). jconsortium.com

C-Cl Vibrations: The carbon-chlorine stretching vibrations are typically observed in the fingerprint region of the infrared spectrum. For dichlorinated aromatic compounds, these bands can be found in the range of 800-600 cm⁻¹.

Methoxy (B1213986) Group Vibrations: The methoxy (O-CH₃) group will present characteristic C-H stretching vibrations just below 3000 cm⁻¹, along with bending and rocking modes at lower wavenumbers. The C-O stretching vibration is also a key indicator.

Aromatic Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and bending vibrations. C-C stretching vibrations within the aromatic ring are typically found in the 1625–1300 cm⁻¹ region. jconsortium.com C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. The substitution pattern on the benzene ring influences the positions and intensities of these bands, providing a unique spectral fingerprint.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Methoxy C-H Stretch2950 - 2850FTIR, Raman
NO₂ Asymmetric Stretch1570 - 1485FTIR
Aromatic C=C Stretch1625 - 1400FTIR, Raman
NO₂ Symmetric Stretch1370 - 1320FTIR
C-O (Methoxy) Stretch1275 - 1200FTIR
Aromatic C-H In-plane Bend1300 - 1000FTIR, Raman
C-Cl Stretch800 - 600FTIR, Raman
Aromatic C-H Out-of-plane Bend900 - 675FTIR
NO₂ Bending and Rocking~850, ~550FTIR, Raman

It is important to note that the coupling of various vibrational modes can lead to complex spectra, and computational methods, such as Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational bands. jconsortium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy would provide key information about the aromatic protons. Given the substitution pattern, there would be two aromatic protons in distinct chemical environments. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methoxy group. The nitro group, being strongly deactivating, will cause a downfield shift (to higher ppm values) for adjacent protons. The methoxy group, being activating, will cause an upfield shift (to lower ppm values). The chlorine atoms also have an electron-withdrawing inductive effect.

Based on data from similar compounds like 2,4-dichloronitrobenzene (B57281) and 2-chloro-4-nitroanisole, the following ¹H NMR spectral characteristics can be predicted for this compound:

A singlet for the proton at position 3, likely in the range of 7.5-8.0 ppm.

A singlet for the proton at position 6, also likely in the range of 7.5-8.0 ppm.

A singlet for the methoxy protons (CH₃) around 3.9-4.1 ppm.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. For this compound, six distinct signals for the aromatic carbons and one for the methoxy carbon are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing the electronegative chloro and nitro groups will be shifted downfield, as will the carbon attached to the methoxy group.

The following table provides predicted ¹³C NMR chemical shift ranges for this compound, based on general principles and data from substituted benzenes. stackexchange.com

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-Cl)120 - 130
C-2 (C-Cl)125 - 135
C-3 (C-H)110 - 120
C-4 (C-OCH₃)150 - 160
C-5 (C-NO₂)140 - 150
C-6 (C-H)115 - 125
Methoxy (CH₃)55 - 65

NMR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and the final product by observing the appearance and disappearance of characteristic signals.

Mass Spectrometry (GC-MS, LC-MS) for Product Identification and Reaction Progression Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures.

For this compound, with a molecular formula of C₇H₅Cl₂NO₃, the expected nominal molecular weight is 221 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization (EI) in GC-MS would likely proceed through several characteristic pathways for nitroaromatic compounds:

Loss of the nitro group: A common fragmentation pathway is the loss of NO₂ (46 Da) to give a [M-46]⁺ ion.

Loss of the methoxy group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃, 31 Da) to give a [M-31]⁺ ion.

Loss of chlorine: Fragmentation can also involve the loss of a chlorine atom (35/37 Da) to yield a [M-Cl]⁺ ion.

Combined losses: Sequential losses of these fragments can also be observed.

The table below outlines some of the expected key fragments in the mass spectrum of this compound.

Fragment Ionm/z (for ³⁵Cl)Neutral Loss
[M]⁺•221-
[M-CH₃]⁺206•CH₃
[M-NO]⁺191•NO
[M-OCH₃]⁺190•OCH₃
[M-NO₂]⁺175•NO₂
[M-Cl]⁺186•Cl

LC-MS, often utilizing softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is particularly useful for analyzing reaction mixtures without the need for derivatization, and for compounds that are not volatile enough for GC.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and packing in the solid state.

Molecular Geometry: The precise bond lengths and angles of the benzene ring and its substituents. This would reveal any distortions from ideal geometries caused by steric hindrance or electronic effects between the adjacent chloro, methoxy, and nitro groups.

Conformation: The orientation of the methoxy and nitro groups relative to the plane of the benzene ring. For instance, the nitro group might be twisted out of the plane of the ring to relieve steric strain.

Crystal Packing: How the molecules are arranged in the unit cell of the crystal. This includes identifying intermolecular interactions such as hydrogen bonds (if any), halogen bonding, and π-π stacking interactions between aromatic rings, which stabilize the crystal lattice.

Polymorphism: X-ray crystallography can identify different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, such as melting point and solubility.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction experiment, using the data for 1-chloro-2-methyl-4-nitrobenzene as an illustrative example. mdpi.com

Crystallographic ParameterExample Value (for 1-chloro-2-methyl-4-nitrobenzene)
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)
Z (molecules per unit cell)4

Such crystallographic data are fundamental for understanding the solid-state properties of this compound and for correlating its structure with its physical and chemical properties.

Strategic Utility of 1,2 Dichloro 4 Methoxy 5 Nitrobenzene in Advanced Organic Synthesis

Key Precursor in the Synthesis of Complex Organic Molecules

The primary role of 1,2-Dichloro-4-methoxy-5-nitrobenzene as a precursor lies in its ability to be converted into highly functionalized aniline (B41778) derivatives. The nitro group is readily reduced to a primary amine under various conditions, such as catalytic hydrogenation or using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This transformation is a common and critical step in many synthetic pathways.

For instance, compounds with similar substitution patterns, such as 4-chloro-2,5-dimethoxy nitrobenzene (B124822), are systematically reduced to their corresponding anilines (4-chloro-2,5-dimethoxyaniline). google.comchemicalbook.com This specific reduction is a key step, as the resulting aniline is an important intermediate for azo dyes. google.com Applying this established chemical transformation, this compound serves as a direct precursor to 4,5-dichloro-2-methoxyaniline. The introduction of the amine functionality in place of the nitro group dramatically alters the molecule's reactivity, enabling it to participate in a new range of reactions, including diazotization and amide bond formation, thereby serving as a gateway to more complex molecular targets.

Building Block for Functionalized Aromatic and Heterocyclic Scaffolds

The arrangement of substituents on the this compound ring makes it a valuable building block for constructing diverse molecular scaffolds. sigmaaldrich.com Heterocyclic compounds, in particular, are a major class of molecules in medicinal chemistry and materials science, and their synthesis often relies on versatile starting materials. srdorganics.com

The utility of this compound is based on two key reactive features:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the chlorine atoms, particularly the one positioned ortho to it, toward nucleophilic attack. libretexts.orgsemanticscholar.org This allows for the selective replacement of one or both chlorine atoms with a variety of nucleophiles (e.g., amines, alkoxides, thiolates), enabling the construction of highly decorated aromatic systems. nih.govresearchgate.net

Amine Formation and Cyclization: As previously mentioned, the reduction of the nitro group to an amine yields a vicinal chloro-amino-aromatic structure (an o-chloroaniline derivative). This arrangement is a classic precursor for forming fused heterocyclic rings. For example, reaction with appropriate reagents can lead to the formation of benzimidazoles, quinoxalinones, and other condensed nitrogenous cycles. nih.gov This strategy is a cornerstone of heterocyclic oriented synthesis (HOS). nih.gov

Intermediate in the Preparation of Specialty Chemicals and Fine Chemicals

This compound and its derivatives are important intermediates in the production of specialty and fine chemicals, most notably dyes and pigments. The aniline obtained from the reduction of related compounds is explicitly identified as a crucial intermediate for azo organic dyes. google.com For example, 5-Chloro-2,4-Dimethoxy-Aniline is a known intermediate for Naphthol AS-ITR, a component used in producing azoic dyes. hemachem.com

Following the reduction of this compound to 4,5-dichloro-2-methoxyaniline, the resulting amine can undergo diazotization. This process involves treating the amine with a reagent like sodium nitrite (B80452) in an acidic solution to form a highly reactive diazonium salt. unb.canih.gov This diazonium salt can then be coupled with electron-rich aromatic compounds (coupling components) such as phenols or anilines to form azo dyes. nih.govijirset.comnih.gov The specific substituents on both the diazonium salt and the coupling partner determine the final color and properties of the dye.

Key Synthetic Transformations and Applications
Transformation/ApplicationDescriptionKey Reagents/ConditionsResulting Product ClassReference
Nitro Group ReductionConversion of the nitro group to a primary amine (aniline).H₂, Catalyst (e.g., Pd/C); or Hydrazine Hydrate, FeCl₃Substituted Anilines google.comchemicalbook.comchemicalbook.com
Nucleophilic Aromatic Substitution (SNAr)Replacement of activated chlorine atoms by nucleophiles.Amines, Alkoxides, ThiolatesFunctionalized Aromatics libretexts.orgnih.gov
Diazotization & Azo CouplingFormation of a diazonium salt from the corresponding aniline, followed by reaction with a coupling component.1. NaNO₂, HCl 2. Phenols, AnilinesAzo Dyes google.comnih.govijirset.com

Role in the Development of Advanced Materials

Applications in Polymer Chemistry as a Synthetic Component

The primary application of this compound in polymer chemistry is indirect, serving as a precursor for the synthesis of disperse azo dyes. ijirset.com These dyes are specifically designed for coloring synthetic polymer fibers, such as polyester (B1180765) and nylon, which are difficult to dye with water-soluble dyes due to their hydrophobic nature.

The process involves synthesizing the azo dye from the aniline derivative of this compound. jbiochemtech.com The resulting dye, being a small, non-ionic molecule, can be finely dispersed in an aqueous medium and subsequently applied to the polymer fibers at high temperatures. Under these conditions, the dye molecules diffuse into the amorphous regions of the polymer, becoming physically trapped within the fiber structure upon cooling. The chemical structure of the dye, which originates from its precursors, dictates its color, fastness to light, and resistance to washing when applied to these polymer fabrics. ijirset.comjbiochemtech.com

Synthesis and Functionalization of Derivatized 1,2 Dichloro 4 Methoxy 5 Nitrobenzene Analogues

Systematic Modification of Halogen Substituents for Diverse Reactivity

The two chlorine atoms on the 1,2-dichloro-4-methoxy-5-nitrobenzene ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of the strongly electron-withdrawing nitro group. The nitro group activates the positions ortho and para to it for nucleophilic attack. In this specific molecule, the chlorine at the C-2 position is para to the nitro group, and the chlorine at the C-1 position is meta. Consequently, the C-2 chlorine is significantly more activated towards substitution.

This differential reactivity allows for the selective replacement of the C-2 chlorine atom by a variety of nucleophiles, while the C-1 chlorine remains intact under controlled conditions. This regioselectivity is a cornerstone for the systematic modification of the halogen substituents.

Nucleophilic Aromatic Substitution Reactions:

A range of nucleophiles can be employed to displace the more reactive chlorine atom, leading to a diverse set of monosubstituted products. Common nucleophiles include:

Alkoxides: Sodium methoxide (B1231860) (NaOCH3) or ethoxide (NaOC2H5) can be used to introduce a second alkoxy group.

Amines: Primary and secondary amines can react to form the corresponding anilines.

Thiolates: Thiolates can be used to introduce sulfur-containing moieties.

The reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide, a closely related analogue, demonstrates the preferential substitution at the position para to the nitro group. stackexchange.com This principle is directly applicable to this compound.

NucleophileReagent ExampleProduct Type
MethoxideSodium Methoxide (NaOCH3)1-Chloro-2,4-dimethoxy-5-nitrobenzene
AmineMorpholine4-(2-Chloro-4-methoxy-5-nitrophenyl)morpholine
ThiolateSodium thiophenoxide (NaSPh)1-Chloro-4-methoxy-5-nitro-2-(phenylthio)benzene

This table presents hypothetical products based on established principles of nucleophilic aromatic substitution on analogous compounds.

Further functionalization can be achieved by employing harsher reaction conditions to substitute the second, less reactive chlorine atom, or by utilizing palladium-catalyzed cross-coupling reactions, although SNAr is the more common pathway for this activated system.

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH3) in this compound is a key functional handle that can be transformed to introduce further diversity. The most common transformation is its cleavage to a hydroxyl group (-OH), which can then serve as a point for a variety of subsequent reactions.

O-Demethylation:

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. wisc.eduvdoc.pubnih.gov Several reagents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule.

Common reagents for O-demethylation include:

Boron Tribromide (BBr3): A powerful and often used reagent for cleaving aryl methyl ethers.

Hydrobromic Acid (HBr): Can be effective, though it may require harsh conditions.

Lewis Acids: Combinations like aluminum chloride (AlCl3) with a nucleophile (e.g., a thiol) can also be used.

The resulting phenol, 1,2-dichloro-5-nitrobenzene-4-ol, is a versatile intermediate. The hydroxyl group can undergo a range of reactions, including:

Etherification: Reaction with alkyl halides to introduce different alkoxy groups.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Ullmann Condensation: Copper-catalyzed reaction with aryl halides to form diaryl ethers.

ReagentProductSubsequent Functionalization
Boron Tribromide (BBr3)1,2-Dichloro-5-nitrobenzene-4-olEtherification, Esterification
Hydrobromic Acid (HBr)1,2-Dichloro-5-nitrobenzene-4-olWilliamson Ether Synthesis
Aluminum Chloride/Thiophenol1,2-Dichloro-5-nitrobenzene-4-olMitsunobu Reaction

This table illustrates potential transformations of the methoxy group and subsequent functionalization of the resulting phenol.

Derivatization of the Nitro Group and Subsequent Conversions

The nitro group is a versatile functional group that can be converted into a variety of other nitrogen-containing functionalities, significantly altering the electronic properties and biological activity of the molecule. The reduction of the nitro group is the most common and important transformation. organic-chemistry.org

Reduction of the Nitro Group:

The reduction of an aromatic nitro group can yield different products depending on the reducing agent and reaction conditions. nih.govethernet.edu.et

Reduction to an Amine: This is the most common transformation. A variety of reagents can be used, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas.

Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). ethernet.edu.et

Transfer Hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst.

The resulting aniline (B41778), 5-amino-1,2-dichloro-4-methoxybenzene, is a valuable intermediate for the synthesis of a wide range of compounds, including heterocyclic systems and azo dyes. The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.

Partial Reduction to a Hydroxylamine (B1172632) or Nitroso Compound: Under milder reduction conditions, it is possible to obtain the corresponding hydroxylamine or nitroso derivatives. These are often reactive intermediates that can be used in further synthetic steps.

Reducing AgentProductKey Features
H2, Pd/C5-Amino-1,2-dichloro-4-methoxybenzeneComplete reduction to the amine.
Fe, HCl5-Amino-1,2-dichloro-4-methoxybenzeneA classic and cost-effective method.
Zn, NH4Cl5-(Hydroxyamino)-1,2-dichloro-4-methoxybenzenePartial reduction to the hydroxylamine.

This table summarizes common reduction pathways for the nitro group and the resulting products.

Influence of Substituent Variations on Chemical Properties and Transformation Pathways

The chemical properties and reactivity of this compound analogues are profoundly influenced by the electronic nature and steric effects of the substituents on the aromatic ring.

Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. The methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution. The two chlorine atoms are electron-withdrawing through induction but can donate electron density through resonance.

Reactivity in SNAr: The rate and regioselectivity of nucleophilic aromatic substitution are dictated by this electronic interplay. As discussed, the chlorine at C-2 is more readily substituted due to its para relationship to the strongly activating nitro group. Modification of the nitro group, for example, by its reduction to an amino group, would dramatically change the reactivity of the halogen substituents, making them much less susceptible to SNAr.

Acidity/Basicity: Transformation of the nitro group to an amino group introduces a basic center into the molecule. Conversely, cleavage of the methoxy group to a hydroxyl group introduces an acidic proton. These changes in acid-base properties can significantly affect the solubility and biological interactions of the analogues.

Design and Synthesis of Analogues with Specific Chemical Functionalities

The systematic functionalization of this compound allows for the rational design and synthesis of analogues with specific chemical functionalities, often with the goal of developing new bioactive compounds. organic-chemistry.org

Pharmaceutical Intermediates: Substituted dichloronitrobenzenes are known precursors for various pharmaceuticals. By selectively modifying the chloro, methoxy, and nitro groups, it is possible to introduce pharmacophores or moieties that can interact with biological targets. For instance, the aniline derived from the reduction of the nitro group can be a key building block for the synthesis of heterocyclic compounds like benzimidazoles or quinoxalines, which are common scaffolds in medicinal chemistry.

Bioactive Compounds: The introduction of specific functional groups can lead to compounds with potential biological activity. For example, the incorporation of certain amine or ether linkages has been shown to be important for the activity of some antimicrobial or anticancer agents. Structure-activity relationship (SAR) studies on related compounds can guide the design of new analogues with improved potency or selectivity.

Example Synthetic Pathway to a Functionalized Analogue:

Selective SNAr: React this compound with a desired amine (e.g., piperazine) to selectively replace the C-2 chlorine.

Nitro Group Reduction: Reduce the nitro group of the resulting product to an amine using catalytic hydrogenation.

Amide Coupling: Couple the newly formed aniline with a carboxylic acid to introduce an amide linkage, a common feature in many bioactive molecules.

This step-wise approach, leveraging the inherent reactivity of the starting material, enables the construction of complex and functionally diverse molecules from a readily available scaffold.

Future Research Directions and Emerging Paradigms for Dichloro Methoxy Nitrobenzene Systems

Development of Sustainable and Green Synthetic Approaches

The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for synthesizing and modifying complex aromatic compounds like 1,2-dichloro-4-methoxy-5-nitrobenzene. Green chemistry principles offer a framework for reducing the environmental impact of chemical processes. mdpi.comresearchgate.net Future research will focus on replacing traditional synthetic methods with greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.netnih.gov

Key strategies for developing sustainable approaches include:

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents.

Alternative Energy Sources: Employing microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times with increased energy efficiency. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of solvents, a strategy that aligns with the principle of waste prevention. nih.govresearchgate.net Mechanochemical methods, such as ball milling, represent a promising solvent-free approach. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Synthesis Green/Sustainable Synthesis
Solvents Often uses hazardous, volatile organic compounds (VOCs). Prioritizes water, ionic liquids, supercritical fluids, or solvent-free conditions. mdpi.com
Energy Relies on traditional heating methods (e.g., oil baths). Utilizes energy-efficient methods like microwave or ultrasound. nih.gov
Catalysts May use stoichiometric, often toxic, reagents. Employs recyclable, non-toxic catalysts (e.g., solid acids, enzymes). mdpi.com
Waste Can generate significant amounts of hazardous waste. Designed to minimize waste (high atom economy). researchgate.net
Feedstocks Typically derived from petrochemical sources. Aims to use renewable feedstocks where possible.

Catalyst Discovery for Highly Selective and Efficient Transformations

Catalysis is fundamental to modern organic synthesis, and the discovery of novel catalysts for transformations of this compound is a critical research area. The development of highly selective catalysts can enable precise modifications of the molecule's functional groups (nitro, chloro, methoxy), which is essential for creating diverse derivatives.

Future research in this domain will likely target:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as metals on activated carbon or metal-organic frameworks (MOFs), that can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. mdpi.com

Photocatalysts: Investigating light-mediated reactions using semiconductor photocatalysts (e.g., CdS composites) for selective reductions of the nitro group under mild conditions. rsc.org This approach offers control over the reaction outcome (e.g., reduction to aniline (B41778), azo, or azoxy compounds) based on solvent and reaction conditions. rsc.org

Biocatalysts: Exploring the use of enzymes or whole-cell systems for highly specific transformations, such as regioselective dehalogenation or reduction, which are often difficult to achieve with traditional chemical methods.

Table 2: Potential Catalytic Systems for Dichloro-methoxy-nitrobenzene Transformations

Catalyst Type Potential Application Advantages
Palladium-based Catalysts Cross-coupling reactions (e.g., Suzuki, Sonogashira) at the chloro positions. acs.org High efficiency in C-C bond formation, well-established reactivity.
Copper-based Catalysts Nucleophilic substitution reactions, Sonogashira cross-coupling (as co-catalyst). acs.org Lower cost compared to palladium, versatile reactivity.
Photocatalysts (e.g., CdS/MOF) Selective reduction of the nitro group. rsc.org Mild reaction conditions (visible light), high selectivity, sustainable.
Solid Acid/Base Catalysts Etherification or hydrolysis of the methoxy (B1213986) group. Recyclable, reduced corrosion and waste compared to liquid acids/bases. mdpi.com
Enzymes (e.g., Dehalogenases) Regioselective dehalogenation. High selectivity and specificity, environmentally benign conditions.

Exploration of Novel Reaction Pathways and Multi-Component Reactions

Beyond established transformations, future research will aim to uncover novel reaction pathways to expand the chemical space accessible from this compound. A particularly promising area is the use of this compound as a scaffold in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom and step economy. nih.govnih.gov

Directions for future exploration include:

Multi-Component Reactions (MCRs): Designing MCRs, such as the Ugi or Passerini reactions, where the functional groups of this compound or its derivatives can participate. nih.govorganic-chemistry.org This could rapidly generate libraries of complex molecules for various applications.

Cascade Reactions: Developing sequential reactions where an initial transformation of the substrate triggers subsequent intramolecular reactions, leading to the formation of complex polycyclic structures in a single operation.

Biodegradation Pathways: Investigating microbial or enzymatic degradation pathways, which could reveal novel biochemical reactions and environmentally friendly methods for breaking down related chlorinated nitroaromatic compounds. nih.govnih.gov Such studies could identify enzymes that catalyze unique reactions like partial reduction of the nitro group followed by rearrangement. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with flow chemistry and automation offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. acs.org For reactions involving potentially hazardous intermediates or highly exothermic processes, flow chemistry provides superior control over reaction parameters like temperature and pressure. acs.org

Future research will focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the nitration, chlorination, or methoxylation steps in the synthesis of this compound, as well as for its subsequent derivatization.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperatures) to identify optimal parameters for desired transformations, significantly accelerating research and development.

Telescoped Synthesis: Combining multiple reaction steps into a single, continuous flow sequence without isolating intermediates. acs.org This approach can drastically reduce waste, time, and resources. For instance, a nucleophilic substitution on this compound could be directly followed by a cross-coupling reaction in a telescoped flow system.

Computational Chemistry in Predictive Design and Reaction Engineering

Computational chemistry and molecular modeling are becoming indispensable tools for modern chemical research. By providing insights into reaction mechanisms and molecular properties, these methods can guide experimental work, saving time and resources.

Future applications in the context of dichloro-methoxy-nitrobenzene systems include:

Predicting Reactivity and Regioselectivity: Using density functional theory (DFT) and other computational methods to predict the most likely sites for nucleophilic or electrophilic attack. For example, computational models can explain the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions, predicting which chlorine atom is more susceptible to substitution. stackexchange.comchegg.com

Catalyst Design: Modeling the interaction between catalysts and the substrate to design new catalysts with enhanced activity and selectivity for specific transformations.

Reaction Mechanism Elucidation: Simulating reaction pathways to understand complex mechanisms, identify transition states, and calculate activation energies. researchgate.net This knowledge is crucial for optimizing reaction conditions and overcoming kinetic barriers.

Kinetic Modeling: Developing kinetic models for reactions, particularly in flow systems, to predict reaction outcomes and optimize process parameters for industrial-scale production. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 1,2-dichloro-4-methoxy-5-nitrobenzene to maximize yield and purity?

Methodology :

  • Reagent selection : Use thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] with amide catalysts (e.g., N-methylacetamide or DMF) to activate carboxylic acid intermediates.
  • Solvent effects : Dichloromethane (DCM) or benzene under reflux conditions (e.g., 50°C for 4–12 hours) improves solubility and reaction kinetics.
  • Purification : Post-reaction, distill volatile solvents and recrystallize the product from non-polar solvents (e.g., hexane) to remove unreacted starting materials .
  • Monitoring : Track reaction progress via TLC (Rf values) or in-situ FTIR to detect nitro group stretching (~1520 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Table 1 : Synthesis parameter optimization based on analogous protocols

Reagent SystemSolventTemperature (°C)Time (h)Key Observations
SOCl₂/N-methylacetamideBenzeneReflux4High selectivity, moderate yield
(COCl)₂/DMFDCM5012Faster kinetics, orange solid
SOCl₂/DMFDCM0–201–3Low temp avoids side reactions

Q. What analytical techniques are most reliable for characterizing this compound?

Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, nitro group deshielding aromatic protons). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 236.96 for C₇H₅Cl₂NO₃).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; retention times correlate with polarity differences from byproducts.

Advanced Research Questions

Q. How do competing substituents (Cl, OMe, NO₂) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodology :

  • Directing effects : Nitro (-NO₂) is strongly meta-directing, while methoxy (-OMe) is ortho/para-directing. Use Hammett σ constants (σₘ-NO₂ = +0.71; σₚ-OMe = -0.27) to predict electronic effects .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-rich regions prone to electrophilic attack. Compare activation energies for competing pathways .
  • Experimental validation : Perform nitration or halogenation reactions and analyze product distribution via GC-MS or XRD to confirm regiochemical outcomes.

Q. What computational methods best predict the electronic properties and stability of this compound derivatives?

Methodology :

  • Density functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior .
  • Thermochemical accuracy : Benchmark computed bond dissociation energies (BDEs) and heats of formation against experimental data (e.g., atomization energies within ±2.4 kcal/mol error) .
  • Solvent effects : Apply polarizable continuum models (PCM) to simulate solvation effects on reaction intermediates .

Table 2 : Performance of DFT functionals for nitroaromatic systems

FunctionalBasis SetAvg. Error (kcal/mol)Application Scope
B3LYP6-31G(d)3.2Ground-state geometries
M06-2X6-311++G(2d,2p)2.1Non-covalent interactions
ωB97X-Ddef2-TZVP1.8Charge-transfer excitations

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

Methodology :

  • Kinetic profiling : Use stopped-flow UV-Vis or in-situ NMR to monitor intermediate formation and identify rate-limiting steps.
  • Statistical design : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, stoichiometry) and quantify their impact on yield .
  • Byproduct analysis : LC-MS/MS identifies minor products (e.g., dechlorinated or over-nitrated species) that reduce selectivity.

Q. What strategies improve the pharmacological relevance of this compound in drug discovery?

Methodology :

  • Structural modifications : Introduce ionizable groups (e.g., carboxylates or quaternary ammonium) at the para position to enhance water solubility and bioavailability .
  • Structure-activity relationships (SAR) : Synthesize analogs with methyl or fluoro substituents and test in vitro cytotoxicity (e.g., IC₅₀ assays against cancer cell lines) .
  • Metabolic stability : Use hepatic microsome assays to evaluate oxidative degradation pathways and guide prodrug design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.